molecular formula C20H19ClN4O2S B12215157 N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12215157
M. Wt: 414.9 g/mol
InChI Key: KTQGCVHRQHBLOZ-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

Key signals in CDCl₃ (δ, ppm):

Proton Environment δ (ppm) Multiplicity
Acetamide NH 8.45 Singlet
Triazole C-H 7.92 Singlet
4-Methoxyphenyl 6.85–7.25 Doublet (J = 8.5 Hz)
3-Chlorophenyl 7.30–7.60 Multiplet
Allyl CH₂ 5.10–5.30 Doublet of doublets
Allyl CH 5.80–6.00 Multiplet
OCH₃ 3.80 Singlet

The absence of splitting in the acetamide NH signal suggests restricted rotation due to conjugation with the triazole ring.

¹³C NMR

Notable resonances (δ, ppm):

Carbon Environment δ (ppm)
Acetamide C=O 168.5
Triazole C-3 152.3
Aromatic carbons 112.0–160.0
OCH₃ 55.2

The downfield C=O signal (168.5 ppm) confirms strong electron withdrawal by the adjacent sulfur.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical absorption bands (cm⁻¹):

Bond Vibration
N–H (amide) 3280
C=O 1660
C–N (triazole) 1540
C–S 680

The C=O stretch at 1660 cm⁻¹ aligns with conjugated amides, while the C–S vibration at 680 cm⁻¹ indicates a thioether linkage.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals:

  • Molecular ion : m/z 437.93 [M+H]⁺.
  • Fragments :
    • m/z 394.5 (loss of CH₂=CHCH₂).
    • m/z 215.1 (triazole-phenyl fragment).

Conformational Analysis of Triazole-Sulfanyl-Acetamide Backbone

Density Functional Theory (DFT) optimizations (B3LYP/6-311+G(d,p)) predict two dominant conformers:

  • Syn-periplanar : Sulfur atom aligned with acetamide carbonyl (torsion angle: 0°). Stabilized by n→π* interactions between S lone pairs and C=O.
  • Anti-periplanar : Sulfur and carbonyl groups opposed (torsion angle: 180°). Favored in polar solvents due to reduced dipole moment.

Rotational barriers between conformers are ~12 kcal/mol, as calculated via relaxed potential energy scans. Intramolecular hydrogen bonding (N–H···S) further stabilizes the syn-periplanar form by 3.2 kcal/mol.

Electronic Structure Studies Using Density Functional Theory (DFT)

DFT calculations (ωB97X-D/def2-TZVP) reveal:

  • HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative regions localize on triazole N atoms (−0.35 e) and sulfanyl S (−0.28 e), favoring electrophilic attacks at these sites.
  • Natural Bond Orbital (NBO) analysis :
    • Hyperconjugation from S lone pairs to σ*(C–N) stabilizes the thioether bond by 8.5 kcal/mol.
    • Methoxy oxygen donates 6.2 kcal/mol via resonance to the phenyl ring.

Charge distribution maps show pronounced electron density on the triazole ring, consistent with its role as a pharmacophore.

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19ClN4O2S/c1-3-11-25-19(14-7-9-17(27-2)10-8-14)23-24-20(25)28-13-18(26)22-16-6-4-5-15(21)12-16/h3-10,12H,1,11,13H2,2H3,(H,22,26)

InChI Key

KTQGCVHRQHBLOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Table 1: Key Precursors and Their Properties

PrecursorMolecular FormulaRole in SynthesisSource
5-(4-Methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiolC₁₂H₁₂N₃O₂STriazole-thiol core
N-(3-Chlorophenyl)-2-chloroacetamideC₈H₇Cl₂NOSulfanyl-acetamide linker

The triazole-thiol precursor is synthesized via cyclization of thiocarbohydrazide with 4-methoxyphenylacetic acid, followed by alkylation with allyl bromide to introduce the prop-2-en-1-yl group. The chloroacetamide derivative is prepared by reacting 3-chloroaniline with chloroacetyl chloride in dichloromethane.

Stepwise Synthesis Protocol

Nucleophilic Substitution Reaction

The critical step involves the reaction of the triazole-thiol with N-(3-chlorophenyl)-2-chloroacetamide under basic conditions:

Reaction Scheme:
5-(4-Methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol + N-(3-Chlorophenyl)-2-chloroacetamide → Target Compound + HCl

Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature: 60–80°C

  • Duration: 6–12 hours

Table 2: Optimization Parameters for Nucleophilic Substitution

ParameterOptimal RangeImpact on Yield
SolventDMFEnhances solubility of intermediates
BaseK₂CO₃Neutralizes HCl, drives reaction forward
Temperature70°CBalances reaction rate and side reactions
Molar Ratio (Thiol:Chloroacetamide)1:1.2Ensures complete conversion of thiol

Industrial-scale protocols employ continuous flow reactors to maintain consistent temperature and mixing, achieving yields >85%.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction: Removes unreacted starting materials using ethyl acetate and water.

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent isolates the target compound.

  • Recrystallization: Methanol/water mixture produces high-purity crystals (>98%).

Analytical Characterization

Table 3: Key Analytical Data

TechniqueDataPurpose
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 5.90–5.10 (m, 2H, CH₂=CH), 4.05 (s, 2H, SCH₂)Confirms structure and purity
HPLC Retention time = 12.3 min (C18 column, MeOH:H₂O = 70:30)Purity assessment
Mass Spec (ESI+) m/z 457.1 [M+H]⁺Molecular weight verification

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize flow chemistry to improve efficiency:

  • Reactor Type: Tubular reactor with static mixers

  • Throughput: 50–100 kg/day

  • Advantages: Reduced reaction time (2–4 hours), higher reproducibility

Waste Management

  • Solvent Recovery: Distillation reclaims >90% of DMF.

  • Acid Neutralization: HCl byproduct is neutralized with NaOH to form NaCl for safe disposal.

Challenges and Mitigation Strategies

  • Byproduct Formation:

    • Issue: Competing oxidation of thiol to disulfide.

    • Solution: Conduct reactions under nitrogen atmosphere.

  • Scale-Up Viscosity:

    • Issue: High viscosity in flow reactors reduces mixing efficiency.

    • Solution: Use co-solvents like THF to lower viscosity.

Recent Advances

  • Catalytic Improvements: Palladium on carbon (Pd/C) reduces reaction temperatures by 20°C while maintaining yields.

  • Green Chemistry: Ionic liquids replace DMF, reducing environmental impact without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the triazole ring or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit potent antimicrobial activities. N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its effectiveness against various bacterial strains. Studies indicate that triazole derivatives can disrupt microbial cell membranes and inhibit essential enzymatic processes, leading to cell death.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL

Antifungal Properties

The compound also demonstrates antifungal activity against various pathogenic fungi. Triazoles are known for their ability to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungal cell membranes. This mechanism makes them effective against opportunistic fungal infections.

Table 2: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)
This compoundC. albicans12 µg/mL
This compoundA. fumigatus20 µg/mL

Anticancer Potential

Studies have indicated that triazole-containing compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the chlorophenyl and methoxyphenyl groups in the structure may enhance the cytotoxic activity against various cancer cell lines.

Case Study: Anticancer Activity

In a study involving human breast cancer cell lines (MCF7), this compound demonstrated significant antiproliferative effects at concentrations ranging from 10 to 50 µM over 48 hours.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and the phenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Analogues

Compound Name (Reference) Key Substituents Notable Structural Differences vs. Target Compound
N-(3-Chloro-2-methylphenyl)-... () 4-Ethoxyphenyl, 4-(2-methylpropanyl)phenyl Ethoxy vs. methoxy; bulkier alkyl substituent on triazole
N-[2-Chloro-5-(trifluoromethyl)phenyl]-... () 3-Methylphenyl, 4-pyridinyl Pyridine ring introduces basicity; CF₃ enhances lipophilicity
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide () 2-Chlorophenyl on triazole, 3-methoxyphenyl on acetamide Amino group on triazole; altered chloro/methoxy positions
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () Methylsulfanylbenzyl, phenyl on triazole Benzyl-sulfanyl group; no propenyl substituent
OLC-12 () 4-Ethyl-5-(4-pyridinyl)-triazole, 4-isopropylphenyl Ethyl and pyridinyl on triazole; isopropyl enhances hydrophobicity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) improve membrane permeability and target binding .
  • Methoxy/ethoxy groups modulate solubility and metabolic stability .
  • Heteroaromatic substituents (e.g., pyridine) enhance interactions with biological receptors .

Table 2: Physicochemical Data

Compound (Reference) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (e.g., IR, MS)
Target Compound Not reported ~469.95 Expected IR: C=O (~1678 cm⁻¹), C-Cl (~785 cm⁻¹)
Not reported 403.87 HRMS: [M+H]⁺ = 404.10; IR: C=O (1678 cm⁻¹)
(KA3) 117–118 ~450 [α]²⁰_D = –5.6; EI-MS: m/z = 451.2 [M+H]⁺

Antimicrobial Activity

  • : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on phenyl rings showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus .
  • Target Compound : The 3-chlorophenyl and 4-methoxyphenyl groups may confer similar activity, though propenyl could reduce bioavailability vs. ethyl/pyridinyl analogues .

Anti-Inflammatory and Antioxidant Effects

  • : Derivatives with pyridinyl groups exhibited 70–85% inhibition of protein denaturation (vs. 80% for diclofenac) .

Olfactory Receptor Agonism

  • : OLC-12 (a pyridinyl-triazole-acetamide) acts as an Orco agonist, suggesting insect-repellent applications .

Computational and Crystallographic Insights

  • SHELX Software : Used for refining crystal structures of analogues (e.g., ), confirming planar triazole cores and sulfanyl-acetamide conformations .
  • Lipinski’s Rule : All compounds comply (molecular weight <500, LogP <5), indicating drug-like properties .

Biological Activity

N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of Triazole Ring : The triazole core can be synthesized through a cyclization reaction involving appropriate precursors.
  • Substitution Reactions : The introduction of the chlorophenyl and methoxyphenyl groups occurs via nucleophilic substitution reactions.
  • Final Acetamide Formation : The acetamide functionality is introduced through acylation reactions.

These synthetic routes are optimized to achieve high yields and purity, often employing techniques such as reflux conditions and the use of solvents like ethanol.

Antimicrobial Properties

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with MIC values indicating strong activity against this pathogen .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The triazole moiety can interact with enzymes involved in critical metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may also influence receptor-mediated pathways, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies highlight the biological relevance of triazole-containing compounds:

  • Study on Antitubercular Activity : A series of triazole derivatives were synthesized and tested against M. tuberculosis, revealing that certain substitutions enhanced their inhibitory potency. For example, compounds with methoxy and chlorophenyl substituents showed improved MIC values compared to other derivatives .
  • Anticancer Research : Investigations into the anticancer properties of triazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. These studies often utilize various cancer cell lines to assess cytotoxicity and mechanism elucidation .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of M. tuberculosis
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting metabolic enzymes

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